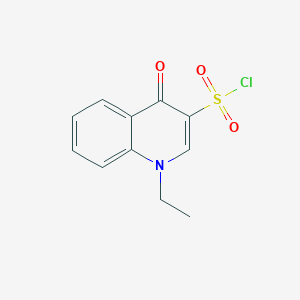

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline derivatives are a significant class of compounds in organic chemistry due to their wide range of applications in medicinal chemistry, material science, and as catalysts in various organic transformations. "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride" likely shares similar structural and chemical characteristics with other quinoline derivatives, making it a compound of interest for further research and application in these fields.

Synthesis Analysis

The synthesis of quinoline derivatives often involves catalyzed reactions that allow for the efficient formation of these complex structures. For instance, silica-supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride has been used as an efficient and solid acid catalyst for the synthesis of quinoxaline derivatives under mild and green conditions, suggesting that similar methodologies could be applicable for the synthesis of "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride" (Sajjadifar et al., 2020).

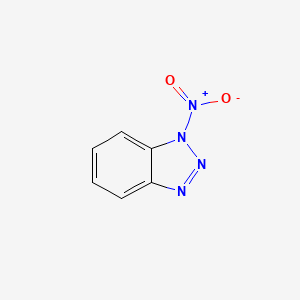

Molecular Structure AnalysisThe molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related quinoline derivative was determined using X-ray diffraction, highlighting the compound's molecular geometry and confirming the presence of characteristic functional groups (Li et al., 2006). Such analyses are crucial for understanding the molecular behavior and potential reactivity of "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride."

Chemical Reactions and Properties

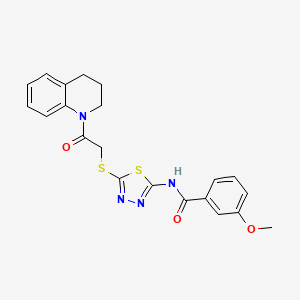

Quinoline derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the molecule, potentially modifying its chemical properties and reactivity. An example is the copper-catalyzed sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides, leading to the formation of sulfonylated quinoline derivatives (Wu et al., 2013). This reaction showcases the versatility of quinoline derivatives in undergoing functional group transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

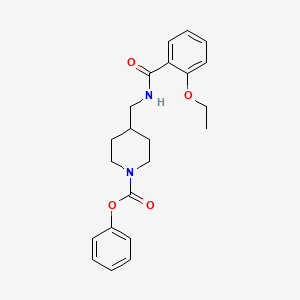

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride serves as a precursor in synthesizing various substituted quinoline derivatives. For instance, Skrzypek and Suwińska (2007) synthesized 1-methyl and 1-ethyl- 1,4-dihydro-4-oxo-3-quinolinesulfonic acids from 4-chloro-3-quinolinesulfonyl chloride, illustrating the compound's versatility in forming betains with distinct tautomeric forms (Skrzypek & Suwińska, 2007). Similarly, Ukrainets et al. (2009) highlighted its role in generating quinoline derivatives through the reaction with p-toluenesulfonylhydrazide, leading to N-substituted pyrazolo[4,3-c]quinoline derivatives, underscoring the chemical's utility in diverse synthetic pathways (Ukrainets et al., 2009).

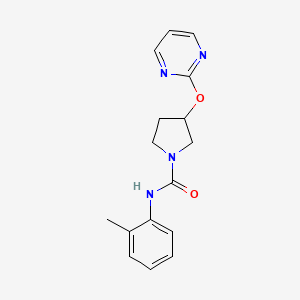

Catalysis and Green Chemistry

The compound's derivatives have found applications in catalysis and green chemistry. For example, Sajjadifar et al. (2020) explored silica supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride as an efficient catalyst for synthesizing quinoxaline derivatives under green conditions, indicating the potential for eco-friendly catalysis with derivatives of 1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride (Sajjadifar et al., 2020).

Photovoltaic and Electronic Applications

In the realm of materials science, Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, showcasing the utility of 1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride derivatives in organic–inorganic photodiode fabrication. This research presents a novel application in developing photovoltaic devices with enhanced electronic properties (Zeyada et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-4-oxoquinoline-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISQFHADGJXGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)

![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)